5-(2-Nitroethenyl)pyrazin-2-amine
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Overview
Description
5-(2-Nitroethenyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a nitroethenyl group at the 5-position and an amine group at the 2-position.
Preparation Methods
The synthesis of 5-(2-Nitroethenyl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with a nitroethenyl precursor. One common method includes the condensation of pyrazin-2-amine with a nitroethenyl derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
5-(2-Nitroethenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.
Scientific Research Applications
5-(2-Nitroethenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(2-Nitroethenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
5-(2-Nitroethenyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:
Pyrazin-2-amine: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
5-Bromo-6-chloro-pyrazin-2-amine: Contains halogen substituents, which can alter its chemical reactivity and biological activity.
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine hydrochloride: Features a more complex structure with additional rings, leading to different applications and properties
Properties
CAS No. |
925445-50-7 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-(2-nitroethenyl)pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4O2/c7-6-4-8-5(3-9-6)1-2-10(11)12/h1-4H,(H2,7,9) |
InChI Key |
DFFSCUDABLBSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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